molecular formula C4HCl3O2 B14269482 4,5,5-Trichlorofuran-2(5H)-one CAS No. 133565-93-2

4,5,5-Trichlorofuran-2(5H)-one

Cat. No.: B14269482
CAS No.: 133565-93-2
M. Wt: 187.40 g/mol
InChI Key: YOIMHYLCLHLPCH-UHFFFAOYSA-N
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Description

4,5,5-Trichlorofuran-2(5H)-one is a chlorinated furan derivative Furans are heterocyclic organic compounds consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,5-Trichlorofuran-2(5H)-one typically involves the chlorination of furan derivatives. One possible method is the chlorination of 2(5H)-furanone under controlled conditions using chlorine gas or other chlorinating agents. The reaction conditions, such as temperature, solvent, and reaction time, need to be optimized to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. The use of catalysts and advanced separation techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,5,5-Trichlorofuran-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.

    Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or hydrocarbons.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5,5-Trichlorofuran-2(5H)-one involves its interaction with molecular targets and pathways. The compound may act as an electrophile, reacting with nucleophilic sites in biomolecules. This can lead to the formation of covalent bonds and modulation of biological activity. Specific pathways and targets depend on the context of its application and the nature of the interacting molecules.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5-Tetrachlorofuran: Another chlorinated furan with different substitution patterns.

    2,5-Dichlorofuran: A less chlorinated derivative with distinct chemical properties.

    3,4,5-Trichloropyridine: A chlorinated heterocycle with a nitrogen atom in the ring.

Uniqueness

4,5,5-Trichlorofuran-2(5H)-one is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of three chlorine atoms in specific positions can lead to distinct chemical behavior compared to other chlorinated furans.

Properties

CAS No.

133565-93-2

Molecular Formula

C4HCl3O2

Molecular Weight

187.40 g/mol

IUPAC Name

4,5,5-trichlorofuran-2-one

InChI

InChI=1S/C4HCl3O2/c5-2-1-3(8)9-4(2,6)7/h1H

InChI Key

YOIMHYLCLHLPCH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(OC1=O)(Cl)Cl)Cl

Origin of Product

United States

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